2-Cyanophenylethylamine hydrochloride
Overview
Description
2-Cyanophenylethylamine hydrochloride is a chemical compound used in scientific research. It is used for pharmaceutical testing and is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of 2-Cyanophenylethylamine hydrochloride is C8H12ClN . The InChI is InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H and the Canonical SMILES is C1=CC=C (C=C1)CCN.Cl .Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyanophenylethylamine hydrochloride are not available, 2-phenethylamines, a related class of compounds, have been extensively studied in medicinal chemistry . They are involved in various chemical reactions to obtain biologically active novel heterocyclic moieties .Scientific Research Applications
-
- 2-Phenethylamines play a significant role in medicinal chemistry. They are present in key therapeutic targets and are part of many medicinal chemistry hits and appealing screening compounds .
- They are widely present in nature, from simple, open-chain structures to more complex polycyclic molecular arrangements .
- The importance of this moiety is best exemplified by the endogenous catecholamines dopamine, norepinephrine, and epinephrine .
- They play a critical role in dopaminergic neurons, which are crucial for voluntary movement, stress, or mood .
-
- 2-Phenylethylamine is a central nervous system stimulant and is related to many psychoactive compounds such as the amphetamines and catecholamines .
- Noted chemist/psychopharmacologist Alexander Shulgin performed extensive research on 2-phenylethylamine derivatives, including 3,4-methylenedioxymethamphetamine (MDMA), best known by its street name, “ecstasy” .
-
Synthesis of Hydrazones, Quinazolines, and Schiff Bases
- Hydrazones, quinazolines, and hydrazone-Schiff bases can be synthesized by combining suitable aldehydes with four hydrazides .
- A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .
- The mechanochemical approach is generally a better choice for the quinazolines, while the solid-state melt reaction is more efficient for derivatives of (iso)nicotinic based hydrazones .
Safety And Hazards
Future Directions
2-Phenethylamines, which include 2-Cyanophenylethylamine, present a vast therapeutic chemical space. Future directions will include both a complementary report covering synthetic strategies to access 2-phenethylamine derivatives and a second, satellite review of 2-heteroaryl-ethylamines in medicinal chemistry .
properties
IUPAC Name |
2-(2-aminoethyl)benzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-6,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMRMTGJRGZREY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminoethyl)benzonitrile hydrochloride | |
CAS RN |
1159826-34-2 | |
Record name | 2-(2-aminoethyl)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.